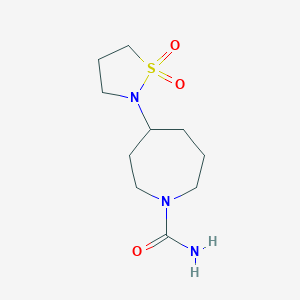

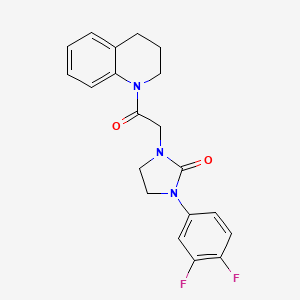

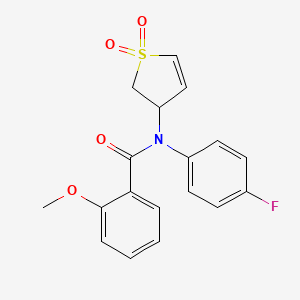

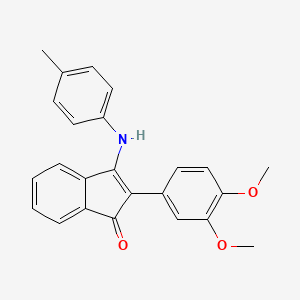

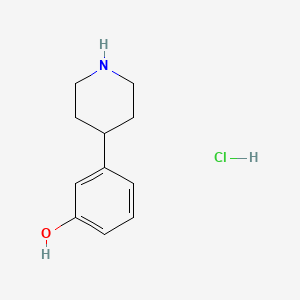

![molecular formula C28H21BrN2O5 B2886640 2-({4-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methoxy]-3-methoxyphenyl}methylene)-1H-indene-1,3(2H)-dione CAS No. 1023576-75-1](/img/structure/B2886640.png)

2-({4-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methoxy]-3-methoxyphenyl}methylene)-1H-indene-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains a pyrazole ring and an imidazole ring. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and varied, depending on the specific conditions and reagents used. Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Antimicrobial Potential

Compounds with the pyrazole moiety, such as the one described, have been shown to exhibit significant antimicrobial properties . They can be synthesized and evaluated for their potential against a variety of bacterial strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. The bromo and methoxy groups present in the compound may enhance its bactericidal activity.

Anticancer Activity

The indene-dione structure is known to play a role in anticancer activity. Research suggests that derivatives of indene-dione can be potent cytotoxic agents against various cancer cell lines. The presence of the bromo-substituted pyrazole ring could further be explored for targeted cancer therapies .

Anti-Inflammatory Properties

Pyrazole derivatives are often investigated for their anti-inflammatory properties. The compound could be synthesized and tested for its efficacy in reducing inflammation, potentially leading to the development of new anti-inflammatory drugs .

Antiviral Applications

The structural complexity of this compound, with its multiple heterocyclic rings, suggests potential antiviral capabilities. It could be assessed for its effectiveness against a range of viruses, contributing to the development of novel antiviral medications .

Agrochemical Use

Pyrazole compounds have applications in agrochemistry, particularly as components of pesticides and herbicides. The subject compound’s properties could be optimized for use in protecting crops from pests and diseases .

Coordination Chemistry

The compound’s diverse functional groups make it a candidate for forming coordination complexes with various metals. These complexes can be utilized in catalysis, material science, and the study of metal-organic frameworks .

Drug Discovery

Given its structural similarity to compounds with known therapeutic effects, this compound could serve as a lead structure in drug discovery. Its synthesis and modification could lead to the identification of new drug candidates with improved efficacy and safety profiles .

Organic Synthesis

The compound could be used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications. Its reactivity and the presence of multiple functional groups allow for a wide range of chemical transformations .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds with a pyrazoline core have been shown to have potential as neuroprotective agents, suggesting that they might target cholinesterase (ache and bche) enzymes .

Mode of Action

Based on the structure and the known activities of similar compounds, it can be hypothesized that it may interact with its targets (such as ache and bche) and inhibit their activity . This inhibition could potentially lead to an increase in acetylcholine levels in the brain, which could have neuroprotective effects.

Biochemical Pathways

Given the potential target of cholinesterase enzymes, it can be inferred that it may affect the cholinergic system and neurotransmission in the brain .

Pharmacokinetics

Similar compounds with a pyrazoline core are known to have a broad range of chemical and biological properties, suggesting that they may have good bioavailability .

Result of Action

Based on the potential neuroprotective effects suggested by the inhibition of cholinesterase enzymes, it can be hypothesized that it may help in the management of neurological disorders linked to activated-acetylcholinesterase .

Propiedades

IUPAC Name |

2-[[4-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxyphenyl]methylidene]indene-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21BrN2O5/c1-30-22(25(29)28(34)31(30)18-8-4-3-5-9-18)16-36-23-13-12-17(15-24(23)35-2)14-21-26(32)19-10-6-7-11-20(19)27(21)33/h3-15H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEICVKCRMSAVGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=C(C=C(C=C3)C=C4C(=O)C5=CC=CC=C5C4=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21BrN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({4-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methoxy]-3-methoxyphenyl}methylene)-1H-indene-1,3(2H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2886565.png)

![N-[2-(3-Oxopiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2886569.png)

![1-{[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2886579.png)